molecular formula C6H16I2OSi2 B1617909 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane CAS No. 2943-69-3

1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane

Cat. No. B1617909
CAS RN: 2943-69-3
M. Wt: 414.17 g/mol
InChI Key: AYFZKJFGMZOAKS-UHFFFAOYSA-N
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Description

1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane, also known as BIMDMS, is a chemical compound that has been widely used in scientific research. It is a versatile reagent that can be used for a variety of purposes, including the synthesis of complex organic molecules, as well as the modification of existing compounds. BIMDMS is a highly reactive compound that can undergo a variety of chemical reactions, making it an important tool for chemists and researchers.

Mechanism Of Action

The mechanism of action of 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane involves the formation of a carbon-carbon bond between the iodomethyl group and the organic molecule. This reaction proceeds through a series of intermediate steps, ultimately resulting in the formation of a new compound.

Biochemical And Physiological Effects

1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane has not been extensively studied for its biochemical and physiological effects. However, it is known to be a highly reactive compound that can undergo a variety of chemical reactions. It is important to handle 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane with care, as it can be hazardous if not handled properly.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane in lab experiments is its versatility. 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane can be used for a variety of purposes, including the synthesis of complex organic molecules and the modification of existing compounds. Additionally, 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane is a relatively simple compound to synthesize, making it readily available for use in laboratory settings.
However, there are also limitations to using 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane in lab experiments. 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane is a highly reactive compound that can be hazardous if not handled properly. Additionally, the synthesis of 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane requires the use of a Lewis acid catalyst, which can be expensive and difficult to obtain.

Future Directions

There are many potential future directions for research involving 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane. One potential direction is the development of new synthetic methods for the production of 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane. Additionally, 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane could be used in the synthesis of new pharmaceutical compounds, or in the modification of existing drugs to improve their efficacy.
Another potential direction for research involving 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane is the study of its biochemical and physiological effects. While 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane has not been extensively studied in this regard, there may be potential applications for this compound in the fields of medicine and biotechnology.
Conclusion
In conclusion, 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane is a versatile compound that has been widely used in scientific research. Its ability to undergo a variety of chemical reactions makes it an important tool for chemists and researchers. While there is still much to be learned about the biochemical and physiological effects of 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane, it is clear that this compound has many potential applications in the fields of chemistry, medicine, and biotechnology.

Scientific Research Applications

1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane has been used in a variety of scientific research applications. One of the most common uses of 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane is in the synthesis of complex organic molecules. 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane can be used as a reagent to introduce iodomethyl groups into organic molecules, which can then be further modified to create a variety of different compounds.

properties

IUPAC Name

iodomethyl-[iodomethyl(dimethyl)silyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16I2OSi2/c1-10(2,5-7)9-11(3,4)6-8/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFZKJFGMZOAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CI)O[Si](C)(C)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16I2OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292580
Record name 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane

CAS RN

2943-69-3
Record name NSC83870
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83870
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Citations

For This Compound
26
Citations
VA Shagun, LV Zhilitskaya, LG Shagun - Russian Journal of Organic …, 2016 - Springer
The formation of macrocyclic polysiloxane system containing a benzimidazole fragment by reaction of benzimidazole with 1,3-bis(iodomethyl)-1,1,3,3-tetramethyldisiloxane was studied …
NO Yarosh, LV Zhilitskaya, LG Shagun… - Russian Journal of …, 2017 - Springer
The alkylation of 4,5-dihydro-1H-imidazole-2-thiol with 1-iodomethyl(dimethyl)phenylsilane, 1-(iodomethyl)-1,1,3,3,3-pentamethyldisiloxane, and 1,3-bis(iodomethyl)-1,1,3,3-…
LV Klyba, ER Sanzheeva, LG Shagun… - Russian Journal of …, 2017 - Springer
By the method of nanostructure-assisted laser desorption/ionization (NALDI) analysis was performed of solid and liquid fractions of reaction products formed from 2-methylimidazole and …
LG Shagun, IA Dorofeev, LV Zhilitskaya… - Mendeleev …, 2015 - infona.pl
The first representative imidazolophanes bearing dimethylene(tetramethyl)disiloxane spacers were synthesized in one preparative stage by the reaction between imidazoles and 1,3-bis…
Number of citations: 17 www.infona.pl
LV Zhilitskaya, NO Yarosh, LG Shagun… - Chemistry of …, 2015 - Springer
The reaction of imidazole and benzimidazole derivatives with 1-(iodomethyl)-1,1,3,3,3-pentamethyldisiloxane resulted in N 1,3 -alkylation, cleavage of siloxane bonds by the evolved …
LG Shagun, IA Dorofeev, LV Zhilitskaya… - Chemistry of …, 2014 - Springer
We studied the interaction of triazole and its derivatives with 1,3-bis(iodomethyl)-1,1,3,3-tetra-methyldisiloxane, resulting in a mixture of organyl cyclosiloxanes and ionic liquids in a ratio …
LG Shagun, IA Dorofeev, LV Zhilitskaya… - Russian Chemical …, 2015 - Springer
The solvent-free reaction of 1-iodomethyl-1,1,3,3,3-pentamethyldisiloxane with 1,2,4-triazole derivatives and 1,2,3-benzotriazole afforded organylcyclosiloxane iodides and triiodides. …
LG Shagun, IA Dorofeev, LV Klyba, LI Larina… - Russian Journal of …, 2014 - Springer
Cyclosiloxanes are monomers for the preparation of corrosion-resistant sealants, lubricants, hydraulic fluids, and rubbers operating over a wide temperature range [1, 2]. Main …
LV Zhilitskaya, NО Yarosh, LG Shagun… - Russian Journal of …, 2020 - Springer
The base-free reactions of 2-thiobenzothiazole, -imidazole, and -oxazole with iodomethyldimethyl(ethynyl)- and (phenyl)silanes have been studied. Depending on the reaction …
LV Klyba, ER Sanzheeva, LG Shagun… - Russian Journal of …, 2020 - Springer
According to the matrix-free laser desorption/ionization time-of-flight mass spectrometric data, the reaction of benzimidazole with bis(iodomethyl)tetramethyldisiloxane at different …

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